(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

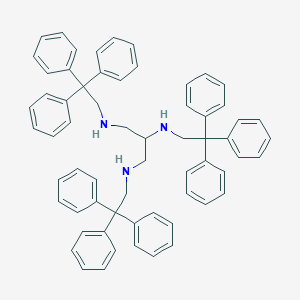

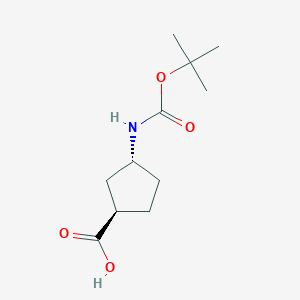

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glucosylierungsreaktionen

Diese Verbindung ist ein wichtiges D-Glucopyranose-Derivat, das in Glucosylierungsreaktionen verwendet wird . Es kann mit Methanol, Cyclohexanol und Methyl-2,3,4-tri-O-benzyl-α-d-Glucopyranosid kondensiert werden, um entsprechende β-Glucoside zu ergeben . Dieser Prozess wird durch ein System aus Silbertrifluormethansulfonat-p-Nitrobenzolsulfonylchlorid-Triethylamin aktiviert .

Herstellung von α-Glucopyranosylchlorid

Die Verbindung wird bei der Herstellung von α-Glucopyranosylchlorid verwendet . Dies ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener Glucopyranosid-Derivate .

Synthese von 1-C-α-D-Glucopyranose-Derivaten

Es wird auch bei der Synthese von 1-C-α-D-Glucopyranose-Derivaten verwendet . Diese Derivate haben potentielle Anwendungen bei der Entwicklung neuer Pharmazeutika und bioaktiver Verbindungen .

Glycosyl-Donor in der Kohlenhydratchemie

Als geschütztes Kohlenhydrat-Halbacetal kann es in Glycosyl-Donoren umgewandelt oder direkt als Donoren verwendet werden . Dies ist ein grundlegender Prozess in der Kohlenhydratchemie, der die Synthese komplexer Kohlenhydrate ermöglicht .

Substrat für nucleophile Additionsreaktionen

Die Verbindung kann als Substrat für nucleophile Additionsreaktionen verwendet werden

Wirkmechanismus

Target of Action

Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of other compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical reactions where it is used as a substrate or a reactant .

Mode of Action

This compound is a hemiacetal , which means it can be converted into glycosyl donors such as trichloroacetimidates . It can also be used directly as a donor or as a substrate for nucleophilic addition reactions . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.

Biochemical Pathways

The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. It is often used in glucosylation reactions , which are crucial for a variety of biological processes, including the synthesis of disaccharides and D-glucose-6-phosphate .

Result of Action

The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. As a glucosylation agent, it could contribute to the synthesis of important biological molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular recognition .

Action Environment

The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the biological system in which it is used .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-GJXDWMKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451978 |

Source

|

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108739-67-9 |

Source

|

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)